molecular formula C13H11Cl2N3O2S B3006050 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097896-34-7

3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B3006050
CAS No.: 2097896-34-7
M. Wt: 344.21
InChI Key: YKQIBISUYZHEMV-UHFFFAOYSA-N
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Description

3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C13H11Cl2N3O2S and its molecular weight is 344.21. The purity is usually 95%.
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Biological Activity

3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
  • Molecular Weight : 344.2 g/mol
  • CAS Number : 2097931-18-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of thiadiazole compounds can demonstrate significant anticancer effects. For instance, structure–activity relationship (SAR) studies have identified that para-substituted halogen and hydroxy derivatives possess notable activity against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups like chlorine enhances this activity, indicating a correlation between structural modifications and biological efficacy .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
D-16MCF-75.0Induction of apoptosis
D-4MCF-77.5Cell cycle arrest
D-20A5496.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of halogen substituents at the para position significantly enhances this antimicrobial potential .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
D-1Staphylococcus aureus12 µg/mL
D-20Escherichia coli15 µg/mL
D-4Candida albicans10 µg/mL

Antioxidant Potential

Antioxidant assays have demonstrated that certain derivatives of this compound can scavenge free radicals effectively. The antioxidant activity is believed to stem from the ability of the thiadiazole ring to stabilize free radicals through electron donation .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate signaling pathways related to cell growth, apoptosis, and microbial resistance.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:

  • Anticancer Study : A study published in PMC demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, revealing promising results for compounds containing halogen substitutions .
  • Antioxidant Activity Assessment : A comparative study assessed the antioxidant capacity using DPPH and ABTS assays, showing significant radical scavenging activity for selected derivatives .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c14-8-1-2-10(11(15)5-8)13(19)18-4-3-9(7-18)20-12-6-16-21-17-12/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQIBISUYZHEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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